EGFR Kinase Domain Binding Affinity: Docking Score Advantage of the Thiazolyl–Pyrazole Hybrid Scaffold
In a systematic docking study of thiazolyl‑pyrazole derivatives against EGFR kinase (PDB: 1M17), the most potent methoxy‑bearing hybrid demonstrated a binding affinity of −3.4 kcal/mol, whereas the lowest‑ranked analog lacking optimized substitution showed only −1.3 kcal/mol [1]. While the target compound itself was not explicitly docked in this study, its 4‑methoxyphenyl substitution pattern is directly analogous to the high‑affinity congeners, and the class‑level SAR indicates that incorporating a methoxy donor group on the pyrazole C4 position improves docking scores by approximately 2.1 kcal/mol relative to unsubstituted or electron‑withdrawing substitutions [1].
| Evidence Dimension | EGFR kinase docking score (kcal/mol) |
|---|---|
| Target Compound Data | Predicted to be in the range of −3.0 to −3.4 kcal/mol based on SAR of methoxy‑substituted thiazolyl‑pyrazoles [1]. |
| Comparator Or Baseline | Thiazolyl‑pyrazole derivative 21 (lacking methoxy optimization): −1.3 kcal/mol [1]. |
| Quantified Difference | Δ ≈ −2.1 kcal/mol improvement for methoxy‑bearing analogs vs. unoptimized scaffold. |
| Conditions | Molecular docking using AutoDock Vina against EGFR kinase domain (PDB ID: 1M17); binding pocket grid centered on ATP‑binding site [1]. |
Why This Matters
A 2.1 kcal/mol improvement in predicted binding energy translates to an approximately 35‑fold difference in binding affinity at physiological temperature, directly influencing the likelihood of target engagement in cellular assays.
- [1] Sayed, A. R., et al. (2019). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. BMC Chemistry, 13(1), 116. DOI: 10.1186/s13065-019-0632-5. View Source
